5-[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
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Overview
Description
The compound appears to contain several functional groups, including a pyrazole ring (a type of heterocyclic aromatic organic compound), a carboxylic acid group, and phenyl groups with hydroxy and methoxy substituents .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and rings. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
Based on the functional groups present, we can predict some general properties. For example, the compound is likely to be solid at room temperature . The presence of polar groups like the carboxylic acid and the hydroxy groups might make it somewhat soluble in polar solvents .Scientific Research Applications
Antioxidant Activity
Research demonstrates that the antioxidant capacity of compounds can significantly vary based on their structural composition, particularly the number and position of hydroxyl groups and the presence of conjugated bonds. Studies on hydroxycinnamic acids and their derivatives, including cinnamic acid, p-coumaric acid, caffeic acid, and rosmarinic acid, show a broad range of antioxidant activities. The presence of hydroxyl groups, especially in ortho positions, greatly enhances the antioxidant activity of these compounds (Razzaghi-Asl et al., 2013).
Antimicrobial Activity
The antimicrobial properties of related compounds are influenced by their chemical structures, with certain modifications enhancing their activity against a wide range of microorganisms. The variability in activity can be attributed to differences in microbial strains and experimental conditions. For instance, caffeic acid and cinnamic acid have shown notable antimicrobial activities, suggesting their potential utility in food preservation and as natural antimicrobial agents in various applications (Naveed et al., 2018).
Future Directions
properties
IUPAC Name |
5-[3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-28-15-11-9-14(10-12-15)17-13-18(16-5-2-3-6-19(16)24)23(22-17)20(25)7-4-8-21(26)27/h2-3,5-6,9-12,18,24H,4,7-8,13H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHYOSLTFHOPMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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